![molecular formula C9H15NO5 B2994552 2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,2-oxazolidine-3-carboxylic acid CAS No. 1335050-80-0](/img/structure/B2994552.png)
2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,2-oxazolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,2-oxazolidine-3-carboxylic acid, also known as Moc-Valine or Moc-V, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
Atmospheric Aerosol Chemistry
2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,2-oxazolidine-3-carboxylic acid, as part of the broader category of dicarboxylic acids and related compounds, plays a significant role in atmospheric aerosol chemistry. These compounds are crucial in understanding the molecular distributions, sources, and formation pathways of water-soluble dicarboxylic acids in atmospheric aerosols. Research highlights the importance of atmospheric oxidation and photochemical processes in the formation of oxalic acid, a prominent diacid, from pollution-derived organic precursors and biogenic emissions. These processes significantly influence the geographical variability and size distribution of diacids in aerosols, impacting atmospheric chemistry and climate modeling (Kawamura & Bikkina, 2016).
Microbial Inhibition by Carboxylic Acids
The compound under discussion falls within the category of carboxylic acids, known for their inhibitory effects on microbes. This inhibition is particularly relevant in biotechnological applications, where carboxylic acids are produced fermentatively. Understanding the mechanisms through which these acids inhibit microbial growth is vital for developing strategies to mitigate their effects. This knowledge is crucial for optimizing fermentation processes and improving the yields of desired bioproducts. The review by Jarboe et al. (2013) elaborates on the impact of carboxylic acids on microbial cell membranes and internal pH, proposing metabolic engineering approaches to enhance microbial tolerance (Jarboe et al., 2013).
Antioxidant, Antimicrobial, and Cytotoxic Activity
Natural carboxylic acids, including 2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,2-oxazolidine-3-carboxylic acid, exhibit diverse biological activities. A review by Godlewska-Żyłkiewicz et al. (2020) focuses on the structure-related antioxidant, antimicrobial, and cytotoxic activities of selected carboxylic acids. This review highlights the significant potential of these compounds in developing new therapeutic agents and underscores the importance of understanding the structural basis of their bioactivity. Such insights can guide the design and synthesis of novel compounds with enhanced biological properties (Godlewska-Żyłkiewicz et al., 2020).
Liquid-Liquid Extraction in Bioprocessing
The recovery of carboxylic acids from aqueous streams is a critical step in the bioprocessing of biomass to valuable chemicals. Liquid-liquid extraction (LLX) techniques are extensively studied for this purpose, with a focus on developing solvents that are effective in the selective extraction of carboxylic acids. Innovations in solvent technologies, including the use of ionic liquids and improvements in traditional amine-based systems, are crucial for enhancing the efficiency and sustainability of carboxylic acid recovery processes. Sprakel & Schuur (2019) review the advancements in solvent development for LLX of carboxylic acids, offering insights into solvent selection and regeneration strategies that could optimize the extraction process (Sprakel & Schuur, 2019).
特性
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-1,2-oxazolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO5/c1-9(2,3)15-8(13)10-6(7(11)12)4-5-14-10/h6H,4-5H2,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNQHKBAZFREIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1335050-80-0 |
Source


|
| Record name | 2-[(tert-butoxy)carbonyl]-1,2-oxazolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

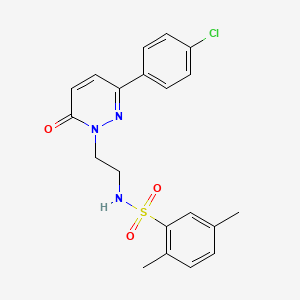
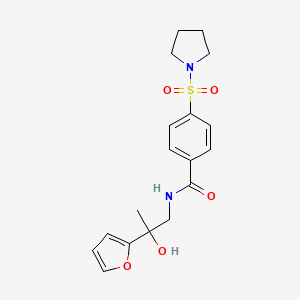
![1,3,7-trimethyl-8-(2-(phenylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2994471.png)
![(Z)-ethyl 1-benzyl-2-((4-methylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2994472.png)
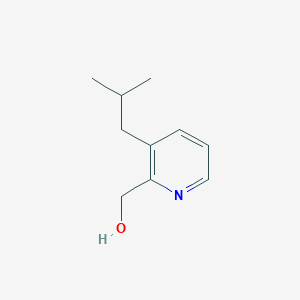
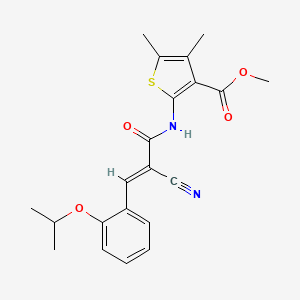

![3-[(2-Ethoxyphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol](/img/structure/B2994478.png)
![2-(4-(((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenoxy)acetamide](/img/structure/B2994481.png)
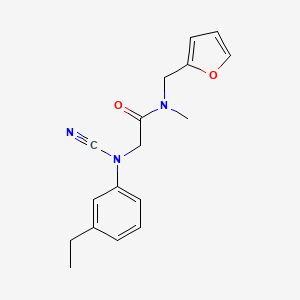
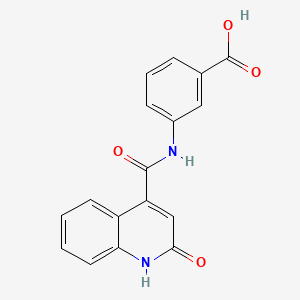

![5-(benzo[d]thiazol-2-yl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)thiophene-2-carboxamide](/img/structure/B2994489.png)
![7-Methoxy-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2994492.png)